N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the mechanisms of its reactions, and the products formed .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting the urokinase receptor led to the identification of compounds with potential therapeutic applications in breast cancer metastasis. One compound, closely related to the chemical structure of interest, demonstrated inhibition of breast cancer cell invasion, migration, and adhesion, as well as angiogenesis blockade. Pharmacokinetic studies revealed favorable properties, including oral bioavailability and a half-life conducive to therapeutic use. These findings suggest the compound's utility as a starting point for the development of next-generation therapeutics targeting cancer metastasis (Wang et al., 2011).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research on derivatives of visnaginone and khellinone led to the synthesis of compounds exhibiting significant anti-inflammatory and analgesic properties. Through various chemical transformations, a series of new heterocyclic compounds were obtained, demonstrating cyclooxygenase inhibition and promising therapeutic potential for the management of pain and inflammation (Abu‐Hashem et al., 2020).
Orexin Receptor Antagonism for Insomnia Treatment
The compound SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its potential in treating insomnia. Its disposition and metabolism were characterized in humans, showing almost complete elimination over a nine-day period, mainly through fecal excretion. The study of its metabolites and pharmacokinetics supports its development as a novel therapeutic option for insomnia (Renzulli et al., 2011).
Urotensin-II Receptor Antagonism
A study on benzo[b]thiophene-2-carboxamide derivatives revealed their potent antagonistic activity against the urotensin-II receptor. These compounds, featuring modifications in the benzo[b]thiophene-2-carboxamide moiety, demonstrated promising binding affinities, highlighting their potential in therapeutic applications targeting diseases mediated by the urotensin-II receptor (Lim et al., 2016).
Antipsychotic Potential of Heterocyclic Carboxamides
The development and evaluation of heterocyclic analogues of 1192U90 as potential antipsychotic agents were explored. Compounds exhibiting high affinity for dopamine and serotonin receptors and potent in vivo activities suggest their utility as backup compounds for antipsychotic therapy, with a favorable profile regarding side effects (Norman et al., 1996).
Wirkmechanismus
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it can be inferred that it may impact pathways involving the transport of molecules across cell membranes .
Result of Action
This suggests that it may have effects on ion transport and fluid regulation in cells, which are key aspects of cystic fibrosis pathology .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(18-12-1-2-15-16(9-12)22-11-21-15)19-6-3-13(4-7-19)23-14-5-8-24-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOHWYKPUWJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.